molecular formula C18H24N2O6 B152032 (R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 954388-33-1

(R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B152032
CAS No.: 954388-33-1
M. Wt: 364.4 g/mol
InChI Key: MKXMXZZARNRMMQ-CQSZACIVSA-N
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Description

®-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protective groups, which are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound’s structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of pyrazine derivatives.

    Introduction of Protective Groups: The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are introduced to protect the amine functionalities. This is usually done using reagents like benzyl chloroformate and di-tert-butyl dicarbonate, respectively.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under basic conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Industrial methods may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

®-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Medicine: It serves as a precursor for the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the protective groups are removed in vivo to release the active drug. The molecular targets and pathways involved can vary but often include enzymes or receptors that are critical for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.

    1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid: Lacks the tert-butoxycarbonyl group, which can affect its reactivity and stability.

    4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the benzyloxycarbonyl group, influencing its chemical properties and applications.

Uniqueness

®-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protective groups, which provide versatility in synthetic applications. The specific stereochemistry (R-configuration) also contributes to its distinct biological and chemical properties.

This detailed overview provides a comprehensive understanding of ®-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXMXZZARNRMMQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424921
Record name (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954388-33-1
Record name (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 954388-33-1
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